
N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a benzamide group, which is a carboxamide derived from benzoic acid .
Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve spectroscopic techniques like FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the compound’s geometrical and vibrational properties.Chemical Reactions Analysis
The chemical reactions involving a compound like this could be quite diverse, depending on the specific conditions and reagents used. For instance, furan rings can undergo reactions like electrophilic substitution, and benzamides can participate in reactions like hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined through experimental methods. These might include determining its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Biomass Conversion and Biorefinery Applications
N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide: is a furan derivative, and furan compounds are known for their role in biomass conversion and biorefinery applications . They serve as intermediates in the production of biofuels and bioplastics from renewable resources. This compound could potentially be involved in catalytic processes to transform biomass into valuable chemicals.
Synthesis of Chiral Molecules
The furan moiety within the compound can be utilized in the synthesis of chiral molecules . Chiral compounds have significant importance in pharmaceuticals and agrochemicals due to their enantiomeric properties, which can lead to different biological activities.
Organic Photovoltaic Materials
Furan derivatives are also explored for their use in organic photovoltaic materials . The compound’s structure could be incorporated into the design of organic semiconductors, which are used in the construction of solar cells, offering a renewable energy solution.
Medicinal Chemistry
In medicinal chemistry, furan derivatives like N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide are often screened for biological activity . They could be part of compound libraries used in drug discovery programs to identify new therapeutic agents.
Material Science
The unique properties of furan compounds make them suitable for material science applications . They can be used to create new polymers with specific characteristics, such as increased durability or enhanced thermal stability.
Analytical Chemistry
As a compound with distinct chemical properties, N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide can be used as a standard or reference material in analytical chemistry . It could help in the development of new analytical methods or in the calibration of instruments.
Future Directions
properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-5-3-6-13(9-11)15(17)16-12(2)10-14-7-4-8-18-14/h3-9,12H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIVQYRDSZRCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[(2S)-2-(2-Cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2940316.png)
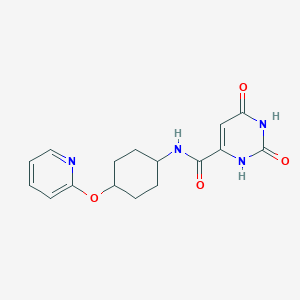
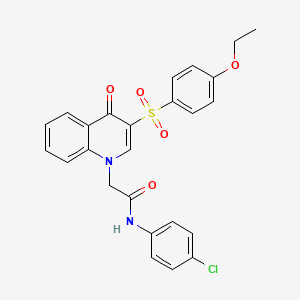
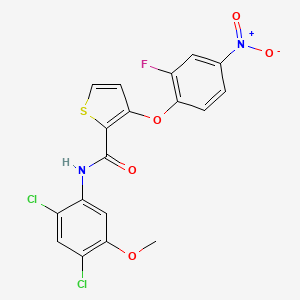
![ethyl 5-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2940324.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetic acid](/img/structure/B2940325.png)
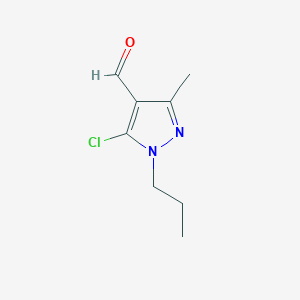
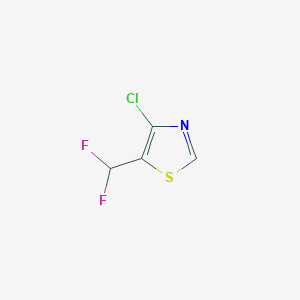
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2940330.png)
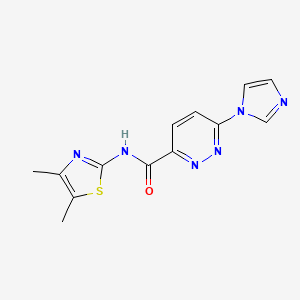
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2940332.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2940334.png)
![methyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2940336.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2940337.png)